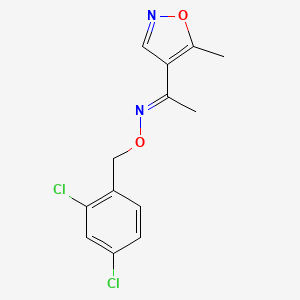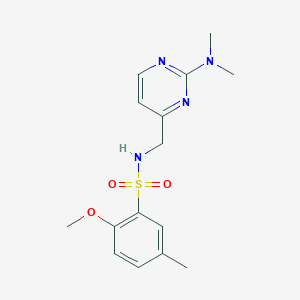
4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is attached to a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to two other groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the sulfonyl group would likely have a significant impact on the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring and the sulfonyl group are both reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown significant potential in antitumor activity. Some of these compounds have advanced through preclinical testing stages, indicating their relevance in the search for new antitumor drugs and compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Sulfonamides and their Medical Applications
Sulfonamides are a primary component of many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. Research on novel drugs incorporating sulfonamide moieties, such as apricoxib and pazopanib, reveals their significant antitumor activity. This highlights the continuous need for innovative sulfonamides targeting diseases like glaucoma, cancer, dandruff, and inflammation (Carta, Scozzafava, & Supuran, 2012).
Biological Activities of Chemically Modified Compounds
Chemical modifications, such as sulfonylation, can enhance the biological activities of certain compounds. For instance, derivatized D-glucans through sulfonylation exhibit increased solubility and potentiated biological activity, including anticoagulant, antitumor, antioxidant, and antiviral effects. This underscores the importance of chemical modifications in developing biologically active compounds for treating and preventing various diseases (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015).
Sulfonamide Inhibitors and Their Role in Medicine
Sulfonamide compounds have been recognized for their broad-spectrum antibacterial properties and applications in treating bacterial infections. Their utility extends to antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease, demonstrating their significance in contemporary medicinal chemistry (Gulcin & Taslimi, 2018).
Eigenschaften
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-21-14-11-20-18(21)26(24,25)16-8-12-22(13-9-16)17(23)19-10-7-15-5-3-2-4-6-15/h2-6,11,14,16H,7-10,12-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTOOKCFPQKAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-2-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2753104.png)
![2-Amino-6-(5-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2753105.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide](/img/structure/B2753107.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2753108.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753113.png)
![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2753115.png)
![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2753117.png)

![tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2753119.png)
![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2753120.png)
![ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2753121.png)

![4-{2-[(4-Methoxyphenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2753123.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2753124.png)